2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

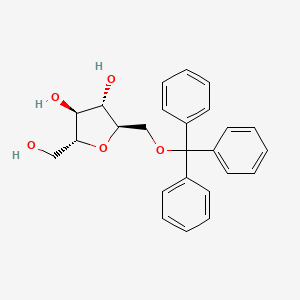

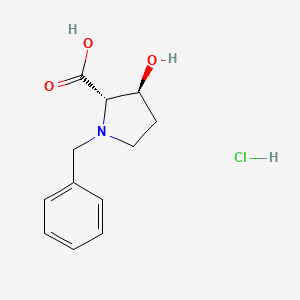

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is a chemical compound with the molecular formula C25H26O5 . It is also known by its synonyms 2,5-Anhydro-1-O-trityl-D-mannitol and (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol .

Synthesis Analysis

The synthesis of this compound can be achieved from Triphenylmethyl Chloride and 2,5-Anhydro-D-mannitol .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two hydroxyl groups and a hydroxymethyl group attached to it. Additionally, a triphenylmethyl group is attached to the ring via an oxygen atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 406.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 .Applications De Recherche Scientifique

Structural Analysis

The molecular structure and bonding patterns of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol have been characterized, revealing insights into its physical and chemical properties. For instance, the compound's esterified side shows distinct bond lengths and angles compared to the unesterified side, indicating structural changes upon esterification. The molecule also exhibits a specific conformation and hydroxymethyl group dispositions, contributing to its unique structural features. These structural insights are crucial for understanding the compound's reactivity and potential applications in various scientific fields (Voll et al., 1993).

Chemical Synthesis and Derivatives

This compound is a versatile building block in organic synthesis, particularly in the creation of C-nucleoside structures. Its derivative, 2,5-anhydro-D-glucitol, is generated from D-mannitol through a dehydration process, and further chemical manipulations lead to various useful compounds. For instance, 2,5-anhydro-4,6-di-O-benzyl-D-glucitol and other derivatives have been synthesized, showcasing the compound's potential in the synthesis of complex organic molecules (de Siqueira et al., 2013).

Biochemical Interactions

The biochemical interactions and potential therapeutic applications of this compound have been studied, especially in relation to enzyme inhibition and substrate mimicry. The compound and its derivatives have been examined as substrates and inhibitors for various enzymes, revealing their potential in therapeutic interventions and metabolic studies. These studies highlight the compound's role in enzymatic processes and its potential application in developing treatments or understanding metabolic pathways (Dills et al., 1982).

Industrial and Biotechnological Applications

Beyond its role in scientific research, this compound and its derivatives have practical applications in various industries. Mannitol, a related compound, is widely used in food, pharmaceutical, medical, and chemical sectors. The biotechnological production of mannitol involves fermentation processes, showcasing the compound's industrial relevance and the potential of its derivatives in commercial applications (Saha & Racine, 2011).

Mécanisme D'action

Target of Action

The primary target of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is the metabolic processes of gluconeogenesis and glycogenolysis in the liver . These processes are crucial for maintaining glucose homeostasis in the body.

Mode of Action

This compound acts as an antimetabolic fructose analogue . This decrease in ATP signals eating behavior in rats through a vagal nerve mechanism .

Biochemical Pathways

The compound affects the biochemical pathways of gluconeogenesis and glycogenolysis . By inhibiting these pathways, it disrupts the normal production of glucose in the liver, leading to a decrease in ATP levels . This decrease in ATP triggers a signal for eating behavior in rats .

Pharmacokinetics

Its adme properties would likely be influenced by its molecular structure and weight

Result of Action

The primary result of the action of this compound is an increase in food intake in rats . This is due to the compound’s ability to decrease ATP levels in the liver, which signals eating behavior .

Analyse Biochimique

Biochemical Properties

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of the triphenylmethyl group. This compound is known to interact with enzymes involved in carbohydrate metabolism, potentially inhibiting or modifying their activity .

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit certain enzymes involved in glycolysis, leading to changes in cellular energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as hexokinase and phosphofructokinase, affecting the levels of metabolites and the overall metabolic flux. This compound may also influence the activity of coenzymes and other metabolic regulators .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cell membranes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can impact its activity and function within the cell .

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c26-16-21-23(27)24(28)22(30-21)17-29-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-24,26-28H,16-17H2/t21-,22-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMBPTJJSYKEAD-MOUTVQLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)

![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)

![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)

![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)

![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)